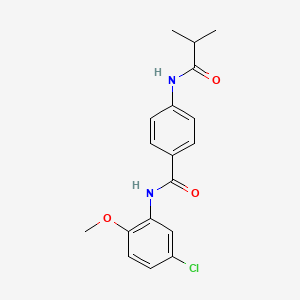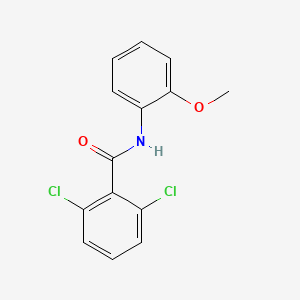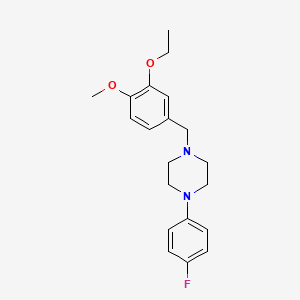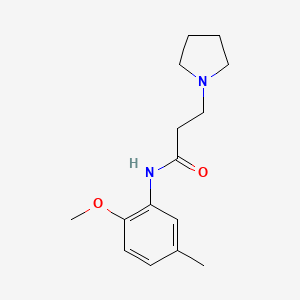
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in viral infections such as HIV.
作用机制
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription and can contribute to the development of cancer and other diseases. By inhibiting HDACs, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene transcription, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have other biochemical and physiological effects. It can induce the expression of heat shock proteins, which can protect cells from stress and damage. It can also inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments. It can have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of results. It can also have cytotoxic effects on non-cancerous cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDACs. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide with other anticancer agents to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in other diseases besides cancer, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide is a small molecule inhibitor of HDACs that has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It works by restoring the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments, it has several advantages and has been extensively studied. There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, including the development of more selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
合成方法
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline. The first step involves the conversion of 5-chloro-2-methoxyaniline to 5-chloro-2-methoxybenzoyl chloride. This is followed by the reaction of 5-chloro-2-methoxybenzoyl chloride with isobutyric acid to yield 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide with ammonia and acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-7-4-12(5-8-14)18(23)21-15-10-13(19)6-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZIWMQOTRYPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)


![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)